2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid
CAS No.: 438231-85-7
Cat. No.: VC21479145
Molecular Formula: C20H19NO2
Molecular Weight: 305.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 438231-85-7 |
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Molecular Formula | C20H19NO2 |
Molecular Weight | 305.4g/mol |
IUPAC Name | 8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C20H19NO2/c1-12(2)14-7-9-15(10-8-14)18-11-17(20(22)23)16-6-4-5-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23) |
Standard InChI Key | HMECLAJBVFWHME-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)O |
Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Identification
2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid consists of a quinoline core with three key substituents: an isopropylphenyl group at position 2, a methyl group at position 8, and a carboxylic acid moiety at position 4. This arrangement creates a compound that shares structural similarities with other quinoline-4-carboxylic acid derivatives that have demonstrated various biological activities. The compound contains a nitrogen-containing heterocyclic ring fused with a benzene ring, forming the quinoline scaffold that serves as the foundation for its chemical behavior.
While the exact molecular formula is C20H19NO2, this compound's structure can be compared to similar derivatives such as 2-(4-ISOPROPYLPHENYL)-6,8-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID (CAS: 897554-44-8), which contains an additional methyl group at position 6 . Understanding the structural nuances is crucial for predicting its potential applications and interactions with biological systems.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be anticipated for 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid:
The carboxylic acid functional group at position 4 is a key feature that influences the compound's chemical behavior, including its ability to form salts, esters, and other derivatives. This group can participate in hydrogen bonding and may be involved in interactions with potential biological targets through salt bridge formation with positively charged amino acid residues, similar to other quinoline carboxylic acids .
Synthetic Approaches
General Synthetic Strategies
The synthesis of 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid likely follows established synthetic routes for quinoline derivatives. Based on the literature for similar compounds, several synthetic approaches can be considered:
Pfitzinger Reaction
The Pfitzinger reaction represents a classic and widely utilized method for synthesizing quinoline-4-carboxylic acids. This approach typically involves the condensation of an isatin derivative with a methyl ketone under basic conditions . For 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid, this would require an appropriately substituted isatin and 4-isopropylacetophenone as starting materials.
Cross-Coupling Methodology
An alternative synthetic pathway could involve the use of Suzuki cross-coupling reactions. This approach would likely begin with a halogenated quinoline core structure, followed by coupling with 4-isopropylphenylboronic acid or a similar coupling partner . The advantage of this method is the ability to introduce the isopropylphenyl group at a later stage in the synthesis, potentially allowing for greater diversification.
Key Synthetic Challenges
The synthesis of 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid presents several challenges that researchers must address:
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Regioselectivity in introducing the methyl group at position 8 requires careful control of reaction conditions and selection of appropriate precursors.
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Installation of the carboxylic acid functionality at position 4 while maintaining the integrity of other functional groups may require protective group strategies.
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Purification and isolation of the final product from structurally similar intermediates and byproducts often necessitates advanced chromatographic techniques.
The synthetic approaches used for related compounds, such as the cesium salt formation followed by methyl esterification and subsequent hydrolysis described for other quinoline derivatives, might be applicable to the synthesis of our target compound .
Analytical Characterization
Chromatographic Behavior
Based on its structure, 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid would likely demonstrate moderate to high retention on reversed-phase HPLC systems due to its aromatic and hydrophobic components. The presence of the carboxylic acid group would introduce some polarity, making the compound amenable to analysis using moderately polar mobile phases, typically consisting of acetonitrile or methanol with acidified water.
Comparative Analysis with Structurally Related Compounds
Structural Analogues
Several structurally related quinoline-4-carboxylic acids provide context for understanding our compound of interest:
This comparative analysis reveals how subtle structural modifications can potentially influence the physical, chemical, and biological properties of these quinoline derivatives. The presence, absence, or position of methyl groups, halogens, and the nature of the carboxylic acid functionality all contribute to the unique characteristics of each compound.
Structure-Property Relationships
The following trends can be observed from the comparison of these structurally related compounds:
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The introduction of halogens (Br, Cl) generally increases lipophilicity and may enhance membrane permeability.
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Methyl substituents can influence the electronic distribution within the quinoline ring system, potentially affecting the acidity of the carboxylic acid group and interactions with biological targets.
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The conversion of the carboxylic acid to a carbonyl chloride represents an activation that facilitates further derivatization through nucleophilic substitution reactions.
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